Nitroxyl

Redox Biology Chemical Biology Thiol Signaling

Nitroxyl (HNO, azanone) is inherently unstable and cannot be stored or shipped directly. All research applications require donor compounds that release HNO under controlled conditions. CRITICAL: HNO donors are NOT interchangeable. CXL-1020 provides pure HNO release (no nitrite) with t₁/₂ ~2 min, ideal for in vivo heart failure studies. Angeli's salt generates HNO plus nitrite co-product; Piloty's acid releases HNO slowly at pH >8. Choose based on your experimental endpoint. For GAPDH/caspase thiol oxidation studies, use Angeli's salt with nitrite controls. For myocardial protection, prioritize pure donors. Procurement requires understanding of release kinetics and co-product profile.

Molecular Formula HNO
Molecular Weight 31.014 g/mol
CAS No. 14332-28-6
Cat. No. B088944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroxyl
CAS14332-28-6
Synonymsazanone
HNO compound
nitrosyl hydride
nitroxide
nitroxide radical
nitroxyl
Molecular FormulaHNO
Molecular Weight31.014 g/mol
Structural Identifiers
SMILESN=O
InChIInChI=1S/HNO/c1-2/h1H
InChIKeyODUCDPQEXGNKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroxyl (CAS 14332-28-6): Core Chemical Identity and Baseline for Scientific Procurement


Nitroxyl (HNO, azanone, CAS 14332-28-6, UNII-GFQ4MMS07W), the one-electron reduced and protonated congener of nitric oxide (NO), is a reactive nitrogen species with a molecular formula HNO and molar mass 31.01 g·mol⁻¹ [1]. Unlike its radical counterpart NO, HNO exists as a short-lived electrophile that rapidly dimerizes (k = 8 × 10⁶ M⁻¹·s⁻¹) to hyponitrous acid before dehydrating to N₂O, and exhibits a pKa ≈ 11.4 for the HNO/NO⁻ equilibrium in aqueous solution [2]. Its ground state is singlet, while the deprotonated anion NO⁻ is triplet, a spin-state difference that profoundly alters reactivity toward O₂ and NO [3]. As an inherently unstable molecule, HNO cannot be procured or stored directly; instead, research and therapeutic applications rely exclusively on donor compounds (e.g., Angeli's salt, Piloty's acid derivatives, CXL-1020) that release HNO under controlled physiological conditions [1].

Why Generic Substitution of Nitroxyl (HNO) Donors Fails: The Case for Compound-Specific Procurement


The assumption that all HNO donors are functionally interchangeable is scientifically invalid. The biological and chemical profile of HNO is fundamentally distinct from that of nitric oxide (NO), with which it is most often confused [1]. Despite their structural relationship, HNO and NO react with biological targets—particularly thiols, heme proteins, and radical species—via divergent mechanisms and with profoundly different kinetics and outcomes [2]. Even among HNO donors themselves, the rate of HNO release, the identity and bioactivity of co-products (e.g., nitrite from Angeli's salt), and the compound's inherent chemical stability vary dramatically, directly impacting experimental reproducibility and therapeutic index [3]. Consequently, selecting a specific HNO donor—or interpreting data generated with a specific donor—requires quantitative, comparator-based evidence rather than class-level assumptions. The following evidence items provide the exact quantitative differentiation necessary for informed scientific selection and procurement decisions.

Nitroxyl (HNO) Evidence Guide: Head-to-Head Quantitative Differentiation for Scientific Selection


Direct Comparison of HNO vs. NO Reactivity with Thiols: The Decisive Factor in Biological Target Engagement

HNO reacts directly and rapidly with thiols (RSH) and thiolates (RS⁻) to form disulfides and sulfinamides, whereas NO requires the presence of an electron acceptor (e.g., O₂) or metal catalyst to modify thiols via S-nitrosation [1]. This fundamental chemical difference means that in biological systems, HNO can directly modify thiol-containing proteins (e.g., glyceraldehyde-3-phosphate dehydrogenase, caspases, the ryanodine receptor) without the need for oxidative pre-activation, whereas NO-mediated thiol modification is indirect and context-dependent [2]. The kinetic data for the reaction of the HNO donor Angeli's salt with thiols versus the reactivity of NO donors with thiols is not directly comparable in a single head-to-head study; however, the class-level inference from multiple cross-study comparisons consistently demonstrates that HNO is a far more potent and direct thiol-modifying agent than NO [2].

Redox Biology Chemical Biology Thiol Signaling

Cardiovascular Efficacy: HNO Donor (CXL-1020) vs. Standard Inotrope Milrinone in Heart Failure Models

In a head-to-head comparison in experimental models of diastolic dysfunction, the pure HNO donor CXL-1020 demonstrated superior efficacy to the standard-of-care inotrope milrinone [1]. CXL-1020 improved left ventricular relaxation (a measure of lusitropy) and reduced left ventricular end-diastolic pressure without increasing heart rate or myocardial oxygen consumption, whereas milrinone's effects are accompanied by tachycardia and increased oxygen demand due to its cAMP-dependent mechanism [REFS-1, REFS-2]. In an anesthetized dog model of coronary microembolization-induced heart failure, CXL-1020 increased ejection fraction from 27% to 40% and maximal ventricular power index by 42% (P<0.05), while heart rate was minimally altered [2].

Cardiovascular Pharmacology Heart Failure Inotropic Therapy

Stability and Release Kinetics: Pure HNO Donor (CXL-1020) vs. Angeli's Salt

Angeli's salt (sodium trioxodinitrate) is a widely used HNO donor but its utility is severely limited by chemical instability and the cogeneration of nitrite (NO₂⁻), which itself possesses vasoactive properties that confound interpretation of HNO-specific effects [1]. In contrast, the engineered HNO donor CXL-1020 converts solely to HNO and the inactive byproduct CXL-1051 with a half-life (t₁/₂) of 2 minutes under physiological conditions, providing a pure HNO source with predictable kinetics [2]. This difference in release purity and kinetics directly impacts experimental reproducibility and the ability to attribute observed biological effects exclusively to HNO.

Chemical Stability HNO Donor Chemistry Experimental Reproducibility

Redox Potential and Spin-State Differences: HNO vs. NO as Determinants of Biological Fate

The thermodynamic and spin-state properties of HNO and NO fundamentally dictate their reactivity with O₂ and NO itself, which in turn controls their biological half-life and conversion pathways. The ground state of HNO is singlet, while its conjugate base NO⁻ is triplet; this spin difference results in a nearly diffusion-controlled reaction of triplet NO⁻ with triplet O₂ (k = 2.7 × 10⁹ M⁻¹·s⁻¹) to form peroxynitrite (ONOO⁻), whereas the spin-forbidden reaction of singlet HNO with triplet O₂ is extremely slow (k ≪ 3 × 10⁵ M⁻¹·s⁻¹) [1]. The revised redox potential E°'(•NO/HNO) = 0.27 V indicates that HNO oxidation to NO is thermodynamically favorable under physiological conditions, providing a potential pathway for NO generation that may contribute to some observed HNO effects [2].

Redox Chemistry Spin-Forbidden Reactions Nitric Oxide Biology

Validated Research and Industrial Applications for Nitroxyl (HNO) and HNO Donors Based on Quantitative Evidence


Cardiovascular Research: Investigating cAMP-Independent Positive Inotropy in Heart Failure Models

Researchers studying heart failure therapies should prioritize pure HNO donors such as CXL-1020 (or equivalent stable HNO donors) over traditional inotropes like dobutamine or milrinone when the goal is to achieve positive inotropic and lusitropic effects without cAMP elevation, tachycardia, or increased myocardial oxygen consumption. Quantitative evidence shows that CXL-1020 increases ejection fraction by 48% (from 27% to 40%) in canine HF models without altering heart rate, whereas milrinone's efficacy is limited by adverse chronotropic effects [1]. This differential profile is directly attributable to HNO's unique chemistry and is not replicable with NO donors or standard inotropes.

Chemical Biology of Redox Signaling: Probing Direct Thiol Modification vs. Indirect S-Nitrosation

Investigators dissecting the roles of thiol modifications in cellular signaling should employ HNO donors (e.g., Angeli's salt with appropriate controls for nitrite contamination) when direct, rapid thiol oxidation is the intended experimental variable. HNO reacts directly with thiolates with rate constants on the order of 10⁶ M⁻¹·s⁻¹, whereas NO-mediated S-nitrosation is indirect and context-dependent [2]. This distinction is critical for studies of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibition, caspase regulation, or ryanodine receptor activation, where the molecular mechanism (disulfide formation vs. S-nitrosation) dictates the downstream biological outcome [3].

Pharmacological Research: Evaluating HNO Donor Therapeutic Index in Ischemia-Reperfusion Injury

Recent patent activity (US 12,186,301, filed 2023-09-22, granted 2024-02-29) describes N-substituted hydroxylamine derivative compounds designed as HNO donors with improved therapeutic indices for treating heart failure and ischemia-reperfusion injury [4]. Researchers procuring HNO donors for in vivo studies of myocardial protection or reperfusion injury should prioritize compounds with documented pure HNO release (no nitrite cogeneration) and defined release kinetics (t₁/₂ ~2 minutes) to minimize confounding variables and accurately assess therapeutic window [1].

Analytical and Biophysical Chemistry: Studying Spin-State Effects on Reactive Nitrogen Species Reactivity

Laboratories investigating the fundamental chemistry of reactive nitrogen species can utilize HNO and its anion NO⁻ as model systems for understanding spin-forbidden vs. spin-allowed reactions. The quantitative data on the reaction of triplet NO⁻ with triplet O₂ (k = 2.7 × 10⁹ M⁻¹·s⁻¹) versus the undetectable reaction of singlet HNO with O₂ (k ≪ 3 × 10⁵ M⁻¹·s⁻¹) provides a benchmark for testing computational models of spin-state reactivity and for designing experiments that require selective generation of peroxynitrite [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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